Levomethadyl acetate hydrochloride (LAAM HCl, CAS 43033-72-3) is a synthetic diphenylheptane mu-opioid receptor agonist and a critical analytical reference standard. While historically utilized as a long-acting maintenance therapy, its profound multi-compartment tissue distribution and potent hERG potassium channel blockade have repositioned it as a highly specialized benchmark material [1]. For procurement in safety pharmacology and forensic toxicology, LAAM HCl provides a structurally distinct baseline for evaluating delayed-onset N-demethylation metabolism and opioid-induced cardiotoxicity, distinguishing itself from standard short-acting opioids [1].
Substituting standard methadone hydrochloride for LAAM HCl in preclinical safety assays or forensic calibrations fundamentally compromises analytical validity. Although both are diphenylheptane derivatives, methadone possesses a shorter half-life (24–36 hours) and metabolizes primarily into the inactive compound EDDP, whereas LAAM HCl undergoes sequential N-demethylation into two active metabolites (nor-LAAM and dinor-LAAM) with half-lives extending up to 4 days[1]. Furthermore, LAAM HCl exhibits a significantly higher binding affinity for the hERG cardiac K+ channel than methadone, making methadone an inadequate positive control for modeling severe opioid-induced QT prolongation[2]. In forensic screening, failing to utilize exact LAAM HCl reference standards leads to unresolved cross-reactivity in methadone immunoassays, preventing accurate quantification of the parent drug and its unique metabolites [1].
In patch-clamp electrophysiology workflows on cloned human cardiac K+ channels, LAAM HCl demonstrates potent, voltage-dependent inhibition of peak hERG tail currents. LAAM HCl exhibits an IC50 of 3.0 µM, which is substantially more potent than methadone (IC50 ~ 10 µM) and oxycodone (IC50 171 µM) [1]. This low-micromolar suppression makes LAAM HCl a high-sensitivity positive control for calibrating in vitro cardiotoxicity and QT prolongation screening workflows [2].
| Evidence Dimension | hERG channel peak tail current inhibition (IC50) |
| Target Compound Data | LAAM HCl (IC50 = 3.0 µM) |
| Comparator Or Baseline | Methadone HCl (IC50 = 10 µM) |
| Quantified Difference | LAAM HCl is approximately 3.3 times more potent at blocking hERG channels than methadone. |
| Conditions | Patch-clamp electrophysiology on cloned human hERG-related channels. |
Procuring LAAM HCl provides safety pharmacology laboratories with a highly sensitive, potent benchmark for validating opioid-induced arrhythmogenic risk assays.
LAAM HCl exhibits a distinctly prolonged pharmacokinetic profile due to its extensive tissue distribution (Vd ~ 20 L/kg) and slow N-demethylation. While methadone provides a duration of action of approximately 24 hours, LAAM HCl sustains receptor activation for 48 to 72 hours [1]. This is driven by the parent compound's half-life of 2.6 days, coupled with its active metabolites nor-LAAM (~2 days) and dinor-LAAM (~4 days) [1].
| Evidence Dimension | In vivo duration of action and parent elimination half-life |
| Target Compound Data | LAAM HCl (Duration: 72 hours; Parent half-life: 2.6 days) |
| Comparator Or Baseline | Methadone HCl (Duration: 24 hours; Parent half-life: 24-36 hours) |
| Quantified Difference | LAAM HCl provides a 3-fold longer duration of action and generates active, rather than inactive, metabolites. |
| Conditions | Human pharmacokinetic multi-compartment distribution models. |
Essential for researchers and CROs requiring a validated long-acting opioid standard to model delayed-onset active metabolite accumulation and multi-compartment clearance.
In forensic toxicology workflows, the structural homology between LAAM, methadone, and their respective metabolites necessitates precise analytical calibration to ensure assay reproducibility. Methadone immunoassays exhibit varying degrees of cross-reactivity with LAAM and its N-demethylated metabolites [1]. Utilizing certified LAAM HCl reference standards allows laboratories to establish precise Limits of Detection (LOD) and Limits of Quantitation (LOQ) during chromatographic separation, distinguishing LAAM from methadone and its inactive EDDP metabolite to prevent false positives[1].
| Evidence Dimension | Analytical specificity and metabolite differentiation |
| Target Compound Data | LAAM HCl (Metabolizes to active nor-LAAM and dinor-LAAM) |
| Comparator Or Baseline | Methadone HCl (Metabolizes to inactive EDDP) |
| Quantified Difference | Requires distinct chromatographic calibration to resolve structural overlaps and prevent immunoassay false positives. |
| Conditions | Forensic urine screening and LC-MS/MS chromatographic separation. |
Mandatory for forensic and clinical toxicology labs to procure exact LAAM HCl standards to ensure compliance testing accuracy and prevent cross-reactivity errors.
Due to its potent hERG channel inhibition (IC50 = 3.0 µM), LAAM HCl is procured as a benchmark positive control in preclinical safety pharmacology. It allows CROs to accurately calibrate patch-clamp electrophysiology assays when screening novel opioid candidates for QT prolongation and Torsades de Pointes risks [1].
Forensic laboratories procure high-purity LAAM HCl reference standards to calibrate chromatographic assays. This ensures accurate differentiation between LAAM, its active metabolites (nor-LAAM, dinor-LAAM), methadone, and EDDP, eliminating cross-reactivity false positives in routine opioid compliance screening[2].
Researchers studying multi-compartment pharmacokinetics and delayed-onset receptor activation utilize LAAM HCl to model extensive tissue distribution (Vd ~ 20 L/kg). Its unique N-demethylation pathway serves as a primary baseline for evaluating the in vivo generation and clearance of long-acting active opioid metabolites[3].
Acute Toxic;Irritant